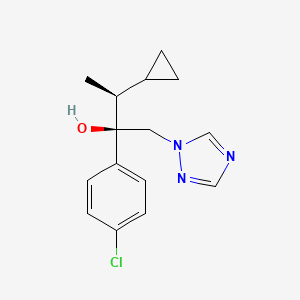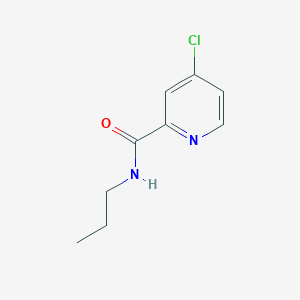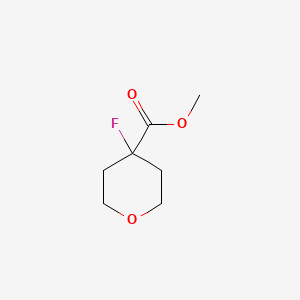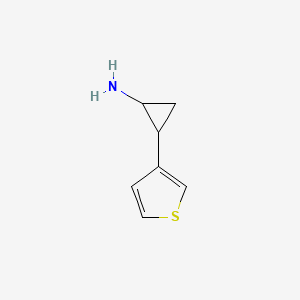
2-(噻吩-3-基)环丙烷-1-胺
描述
2-(Thiophen-3-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NS and its molecular weight is 139.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-3-yl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-(Thiophen-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
生化分析
Biochemical Properties
2-(Thiophen-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which is involved in its metabolism. The compound also interacts with proteins and other biomolecules, potentially acting as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . These interactions suggest that 2-(Thiophen-3-yl)cyclopropan-1-amine may influence neurotransmitter levels and signaling pathways.
Cellular Effects
2-(Thiophen-3-yl)cyclopropan-1-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the norepinephrine and dopamine signaling pathways, leading to changes in neurotransmitter release and uptake . Additionally, its effects on gene expression could alter the production of proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of 2-(Thiophen-3-yl)cyclopropan-1-amine involves its binding interactions with biomolecules. It is likely to bind to and inhibit or activate specific enzymes, such as cytochrome P450, which plays a role in its metabolism . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of proteins involved in neurotransmitter signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-3-yl)cyclopropan-1-amine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it may degrade into active metabolites, such as 4-hydroxymethiopropamine and thiophene S-oxides . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-yl)cyclopropan-1-amine vary with different dosages in animal models. At lower doses, it may act as a stimulant, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on neurotransmitter levels and signaling pathways becomes more pronounced at certain concentrations.
Metabolic Pathways
2-(Thiophen-3-yl)cyclopropan-1-amine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into active metabolites like 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further processed by other enzymes, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(Thiophen-3-yl)cyclopropan-1-amine within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-yl)cyclopropan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of thiophene derivatives. For instance, the reaction of thiophene with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative. Another approach involves the use of cyclopropanation reagents such as Simmons-Smith reagents, which can convert alkenes into cyclopropanes under mild conditions .
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)cyclopropan-1-amine typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial production .
化学反应分析
Types of Reactions
2-(Thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: N-alkyl or N-acyl derivatives.
作用机制
The mechanism of action of 2-(Thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
- 2-(Thiophen-2-yl)cyclopropan-1-amine
- 2-(Furan-3-yl)cyclopropan-1-amine
- 2-(Pyridin-3-yl)cyclopropan-1-amine
Uniqueness
2-(Thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic analogs. The position of the thiophene ring also influences the compound’s interaction with molecular targets, making it a valuable scaffold for drug discovery and materials science .
属性
IUPAC Name |
2-thiophen-3-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXUPPWQKXDJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


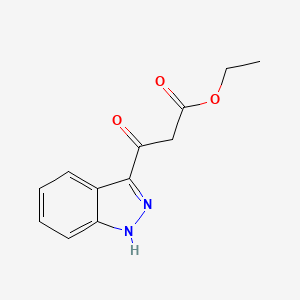
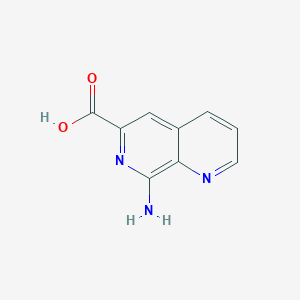
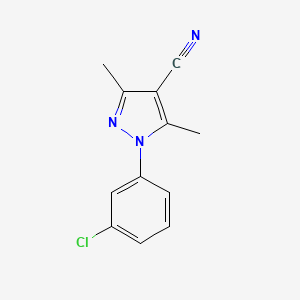


![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
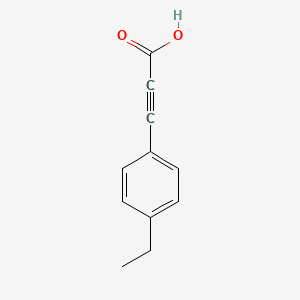
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)
